molecular formula C19H27FN4O4 B11482440 Ethyl 4-[4-fluoro-5-(2-methylpiperidin-1-yl)-2-nitrophenyl]piperazine-1-carboxylate

Ethyl 4-[4-fluoro-5-(2-methylpiperidin-1-yl)-2-nitrophenyl]piperazine-1-carboxylate

Cat. No.: B11482440
M. Wt: 394.4 g/mol
InChI Key: RALWBYSJSZFQOD-UHFFFAOYSA-N
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Description

Ethyl 4-[4-fluoro-5-(2-methylpiperidin-1-yl)-2-nitrophenyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry due to their diverse biological activities .

Preparation Methods

The synthesis of Ethyl 4-[4-fluoro-5-(2-methylpiperidin-1-yl)-2-nitrophenyl]piperazine-1-carboxylate involves multiple steps. One common synthetic route includes the reaction of 4-fluoro-2-nitroaniline with 2-methylpiperidine under specific conditions to form an intermediate. This intermediate is then reacted with ethyl chloroformate in the presence of a base to yield the final product . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Ethyl 4-[4-fluoro-5-(2-methylpiperidin-1-yl)-2-nitrophenyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Ethyl 4-[4-fluoro-5-(2-methylpiperidin-1-yl)-2-nitrophenyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[4-fluoro-5-(2-methylpiperidin-1-yl)-2-nitrophenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The fluoro and nitro groups may enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Ethyl 4-[4-fluoro-5-(2-methylpiperidin-1-yl)-2-nitrophenyl]piperazine-1-carboxylate can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C19H27FN4O4

Molecular Weight

394.4 g/mol

IUPAC Name

ethyl 4-[4-fluoro-5-(2-methylpiperidin-1-yl)-2-nitrophenyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H27FN4O4/c1-3-28-19(25)22-10-8-21(9-11-22)17-13-16(15(20)12-18(17)24(26)27)23-7-5-4-6-14(23)2/h12-14H,3-11H2,1-2H3

InChI Key

RALWBYSJSZFQOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCCCC3C

Origin of Product

United States

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